Ethyl trichloroacetate chemical properties and structure
Ethyl trichloroacetate chemical properties and structure
An In-depth Technical Guide to Ethyl Trichloroacetate (B1195264): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trichloroacetate is a halogenated organic compound with significant applications in organic synthesis, serving as a versatile solvent and a key intermediate in the production of pharmaceuticals and fragrances.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl trichloroacetate, its molecular structure, reactivity, and detailed experimental protocols for its synthesis and purification. Spectroscopic data are also summarized to aid in its characterization. All quantitative data are presented in structured tables for ease of reference and comparison.
Chemical Structure and Identification
Ethyl trichloroacetate, with the IUPAC name ethyl 2,2,2-trichloroacetate, is the ethyl ester of trichloroacetic acid.[3] Its structure consists of a trichloromethyl group attached to the carbonyl carbon of an ethyl ester.
| Identifier | Value |
| IUPAC Name | ethyl 2,2,2-trichloroacetate[3] |
| CAS Number | 515-84-4[4][5] |
| Molecular Formula | C₄H₅Cl₃O₂[2][4] |
| Molecular Weight | 191.44 g/mol [3][4] |
| SMILES | CCOC(=O)C(Cl)(Cl)Cl[3][6] |
| InChI | 1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3[3][6][7] |
| InChIKey | SJMLNDPIJZBEKY-UHFFFAOYSA-N[3][6][7] |
| EINECS | 208-212-7[4] |
Physicochemical Properties
Ethyl trichloroacetate is a colorless liquid at room temperature with a characteristic pungent, menthol-like odor.[1][2][8] It is stable under normal laboratory conditions.[2]
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2][4] |
| Odor | Pungent, menthol-like[1][2][8] |
| Density | 1.378 g/mL at 25 °C[1][4][6] |
| Boiling Point | 168 °C[1][4][6] |
| Refractive Index | n20/D 1.453[1][4][6] |
| Vapor Pressure | 2.34 hPa at 25 °C[4] |
| Flash Point | 73 °C (163.4 °F) - closed cup[6] |
| Water Solubility | Insoluble[1][2][6] |
| Solubility in Organic Solvents | Miscible with ethanol, diethyl ether, and benzene[1][2][6] |
Reactivity and Applications
Ethyl trichloroacetate is a valuable reagent in organic synthesis. Its primary applications stem from its reactivity as an acylating agent and its use as a solvent.[2]
-
Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds. For instance, it is used in the synthesis of the dichlorocarbene (B158193) precursor, phenyl(trichloromethyl)mercury.[1][4] It also participates in atom-transfer radical addition reactions, such as the reaction with styrene (B11656) catalyzed by ruthenium complexes.[1][6]
-
Solvent: Due to its ability to dissolve a range of organic compounds, it can be employed as a medium-boiling point solvent.[2][8]
-
Intermediates: It is an intermediate in the manufacturing of perfumes and pharmaceuticals.[1][4][8]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of ethyl trichloroacetate.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum shows a triplet at approximately 1.4 ppm corresponding to the methyl protons and a quartet at around 4.4 ppm for the methylene (B1212753) protons, with a coupling constant (J) of about 7.1 Hz.[7] |
| Mass Spectrometry | Mass spectral data are available through the NIST Chemistry WebBook and other databases.[3][5][9] |
| Infrared (IR) Spectroscopy | IR spectral data can be found in the NIST Chemistry WebBook.[5] |
Experimental Protocols
Synthesis of Ethyl Trichloroacetate
Principle: Ethyl trichloroacetate is synthesized via the Fischer esterification of trichloroacetic acid with ethanol, using concentrated sulfuric acid as a catalyst.[1][4]
Materials:
-
Trichloroacetic acid (TCA)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
5-10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Water
Procedure:
-
In a round-bottom flask, combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.
-
After cooling to room temperature, pour the reaction mixture into water to separate the ester layer.[1][4]
-
Neutralize the separated ester layer by washing with a 5-10% sodium carbonate solution.[1][4]
-
Dry the product overnight with anhydrous calcium chloride.[1][4]
-
Filter to remove the drying agent.
-
Purify the final product by distillation to obtain ethyl trichloroacetate. The expected yield is approximately 75%.[1][4]
Purification of Ethyl Trichloroacetate
Principle: This protocol describes a liquid-liquid extraction and distillation method to purify crude ethyl trichloroacetate.[4]
Materials:
-
Crude ethyl trichloroacetate
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Aqueous 50% calcium chloride (CaCl₂) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a separatory funnel, wash the crude ethyl trichloroacetate with a saturated aqueous Na₂CO₃ solution three times.[4]
-
Subsequently, wash the organic layer with an aqueous 50% CaCl₂ solution three times.[4]
-
Perform two final washes with a saturated aqueous NaCl solution.[4]
-
Dry the washed ester over anhydrous CaCl₂.[4]
-
Filter and distill the product. For higher purity, redistill under reduced pressure.[4]
Visualization of Key Relationships
The following diagram illustrates the logical connections between the fundamental aspects of ethyl trichloroacetate.
Caption: Logical flow from structure to properties and applications of ethyl trichloroacetate.
References
- 1. Ethyl trichloroacetate | 515-84-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethyl trichloroacetate | C4H5Cl3O2 | CID 10588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl trichloroacetate CAS#: 515-84-4 [m.chemicalbook.com]
- 5. Acetic acid, trichloro-, ethyl ester [webbook.nist.gov]
- 6. トリクロロ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl trichloroacetate(515-84-4) 1H NMR spectrum [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. spectrabase.com [spectrabase.com]
